molecular formula C26H18N4O B11094182 (2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11094182
M. Wt: 402.4 g/mol
InChI Key: TZOBFGSXBGYAFI-GIFXNVAJSA-N
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Description

(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

    Incorporation of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification Techniques: Using methods such as crystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzoyl Pyridine Compounds: Molecules containing both benzoyl and pyridine groups.

Uniqueness

(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H18N4O

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3S,10bR)-3-benzoyl-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C26H18N4O/c27-16-26(17-28)22(20-10-6-13-29-15-20)23(24(31)19-8-2-1-3-9-19)30-14-12-18-7-4-5-11-21(18)25(26)30/h1-15,22-23,25H/t22-,23+,25-/m1/s1

InChI Key

TZOBFGSXBGYAFI-GIFXNVAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5

Origin of Product

United States

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